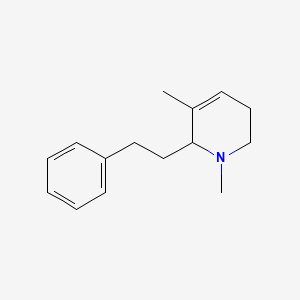
1,5-Dimethyl-6-(2-phenylethyl)-1,2,3,6-tetrahydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyl-6-(2-phenylethyl)-1,2,3,6-tetrahydropyridine is an organic compound that belongs to the class of tetrahydropyridines This compound is characterized by its unique structure, which includes a tetrahydropyridine ring substituted with methyl groups and a phenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-6-(2-phenylethyl)-1,2,3,6-tetrahydropyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-phenylethylamine and 2,3-butanedione.
Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the starting materials undergo a condensation reaction to form the tetrahydropyridine ring. This reaction is often catalyzed by acids or bases under controlled temperature and pressure conditions.
Substitution Reactions:
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as chromatography and crystallization are employed for purification.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dimethyl-6-(2-phenylethyl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs. Hydrogenation using catalysts like palladium on carbon is a typical method.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced or replaced. Halogenation and alkylation are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Methyl iodide or dimethyl sulfate for methylation.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Saturated tetrahydropyridine analogs.
Substitution: Methylated or halogenated derivatives.
Aplicaciones Científicas De Investigación
1,5-Dimethyl-6-(2-phenylethyl)-1,2,3,6-tetrahydropyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,5-Dimethyl-6-(2-phenylethyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,6-Tetrahydropyridine: A simpler analog without the methyl and phenylethyl substitutions.
2-Phenylethylamine: Shares the phenylethyl group but lacks the tetrahydropyridine ring.
Methylated Pyridines: Compounds with similar methyl substitutions but different ring structures.
Uniqueness
1,5-Dimethyl-6-(2-phenylethyl)-1,2,3,6-tetrahydropyridine is unique due to its specific substitution pattern and the presence of both methyl and phenylethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
56826-49-4 |
|---|---|
Fórmula molecular |
C15H21N |
Peso molecular |
215.33 g/mol |
Nombre IUPAC |
1,5-dimethyl-6-(2-phenylethyl)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C15H21N/c1-13-7-6-12-16(2)15(13)11-10-14-8-4-3-5-9-14/h3-5,7-9,15H,6,10-12H2,1-2H3 |
Clave InChI |
GBJYQAUBYSCEDG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCCN(C1CCC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


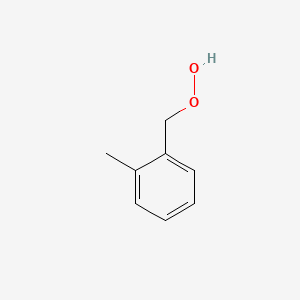
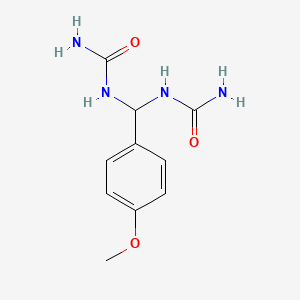
![6-amino-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol;4-methylbenzenesulfonic acid](/img/structure/B14639804.png)
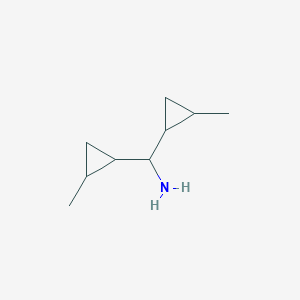
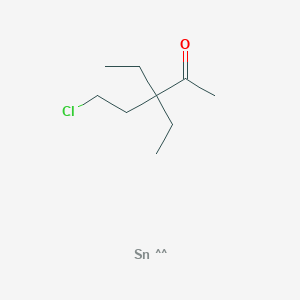
![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl-](/img/structure/B14639815.png)
![Trimethyl{[1-(4-methylphenyl)ethenyl]oxy}silane](/img/structure/B14639816.png)
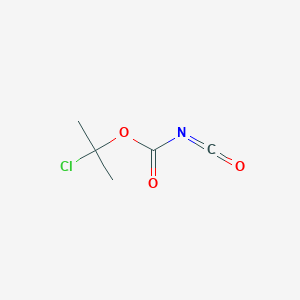
![N-(Propan-2-yl)-3-[(prop-2-en-1-yl)oxy]pyrazin-2-amine](/img/structure/B14639822.png)

![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-OL](/img/structure/B14639835.png)
![({[2-(2,3-Dimethylazepan-1-yl)-5-oxopent-1-en-3-yl]oxy}sulfinyl)oxidanide](/img/structure/B14639837.png)
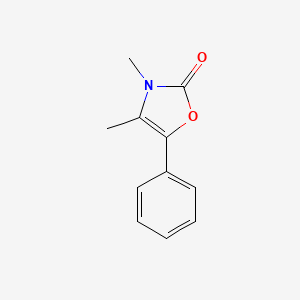
![1,2,3,4,5,6,7-Heptaphenyl-7-borabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14639858.png)
